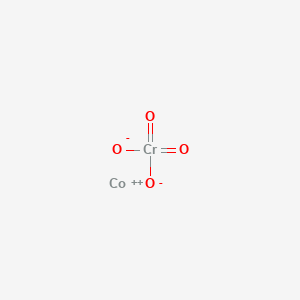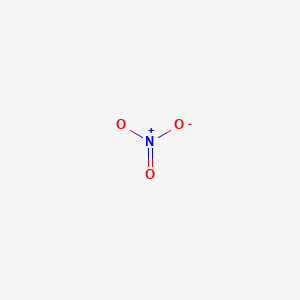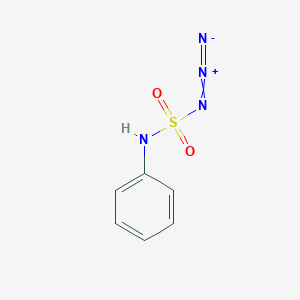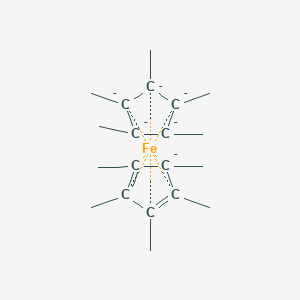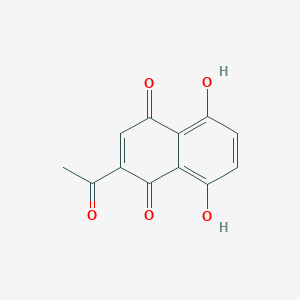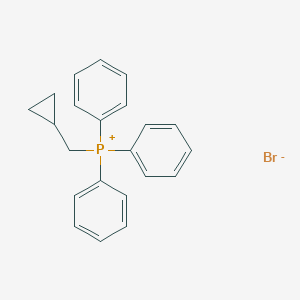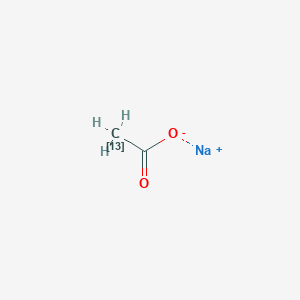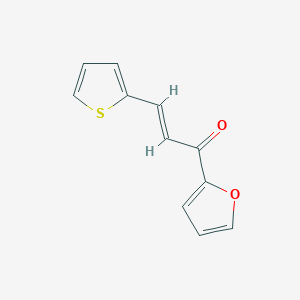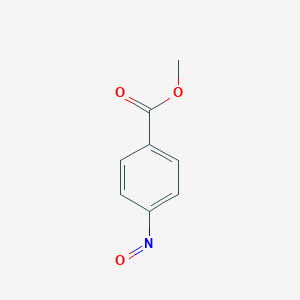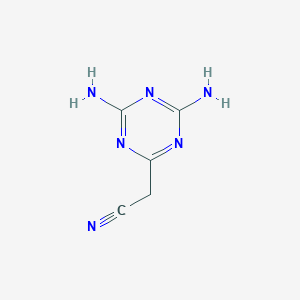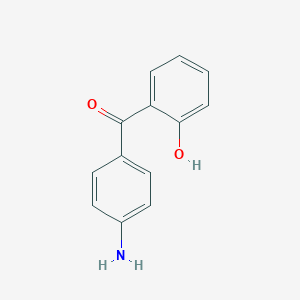
(4-Aminophenyl)(2-hydroxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Aminophenyl)(2-hydroxyphenyl)methanone, also known as APAPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. APAPM is a white crystalline powder with a molecular formula of C13H11NO2 and a molecular weight of 213.23 g/mol.
Mecanismo De Acción
The exact mechanism of action of (4-Aminophenyl)(2-hydroxyphenyl)methanone is not fully understood. However, it has been suggested that (4-Aminophenyl)(2-hydroxyphenyl)methanone exerts its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. (4-Aminophenyl)(2-hydroxyphenyl)methanone has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that (4-Aminophenyl)(2-hydroxyphenyl)methanone has anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases such as arthritis, cardiovascular disease, and neurodegenerative disorders. (4-Aminophenyl)(2-hydroxyphenyl)methanone has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (4-Aminophenyl)(2-hydroxyphenyl)methanone in lab experiments is its low toxicity, which makes it a safe compound to work with. (4-Aminophenyl)(2-hydroxyphenyl)methanone is also relatively easy to synthesize and purify. However, one limitation of using (4-Aminophenyl)(2-hydroxyphenyl)methanone in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research and development of (4-Aminophenyl)(2-hydroxyphenyl)methanone. One potential area of research is the development of (4-Aminophenyl)(2-hydroxyphenyl)methanone-based fluorescent probes for the detection of metal ions. Another area of research is the investigation of the potential use of (4-Aminophenyl)(2-hydroxyphenyl)methanone as a therapeutic agent for the treatment of various diseases such as cancer, arthritis, and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of (4-Aminophenyl)(2-hydroxyphenyl)methanone and its biochemical and physiological effects.
Métodos De Síntesis
(4-Aminophenyl)(2-hydroxyphenyl)methanone can be synthesized through a reaction between 4-aminophenylboronic acid and 2-hydroxybenzaldehyde in the presence of a palladium catalyst. The reaction takes place in a mixture of ethanol and water at a temperature of 80°C. After completion of the reaction, the product is purified through recrystallization from ethyl acetate.
Aplicaciones Científicas De Investigación
(4-Aminophenyl)(2-hydroxyphenyl)methanone has been used in various scientific research applications due to its potential as a therapeutic agent. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. (4-Aminophenyl)(2-hydroxyphenyl)methanone has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
Número CAS |
13134-94-6 |
|---|---|
Nombre del producto |
(4-Aminophenyl)(2-hydroxyphenyl)methanone |
Fórmula molecular |
C13H11NO2 |
Peso molecular |
213.23 g/mol |
Nombre IUPAC |
(4-aminophenyl)-(2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C13H11NO2/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,15H,14H2 |
Clave InChI |
RDQHBBCEAXUGGK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)N)O |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)N)O |
Sinónimos |
4'-Amino-2-hydroxybenzophenone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





